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Compound of Interest

Compound Name:
2-hydroxyethyl N-ethyl-N-

methylcarbamate

CAS No.: 1514873-81-4

Cat. No.: B2354338

Get Quote

Chemical Identity & Core Properties[1][2]
This compound serves as a specialized bifunctional building block, featuring a carbamate core

with a secondary hydroxyl group. It is structurally significant as a "green" carbamate

intermediate, often employed to avoid the use of phosgene in downstream derivatizations.
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Property Data

Chemical Name 2-hydroxyethyl N-ethyl-N-methylcarbamate

CAS Registry Number 1514873-81-4

IUPAC Name 2-hydroxyethyl N-ethyl(methyl)carbamate

Molecular Formula C₆H₁₃NO₃

Molecular Weight 147.17 g/mol

InChI Key VVRZUWCQEOLQFB-UHFFFAOYSA-N

SMILES CCN(C)C(=O)OCCO

Physical State Viscous colorless to pale yellow liquid

Solubility
Soluble in water, ethanol, DMSO, DCM;

Immiscible in hexane

Structural Analysis
The molecule possesses three distinct steric zones critical for reactivity:

Carbamate Linkage (–N–C(=O)–O–): Provides chemical stability against hydrolysis

compared to esters, yet susceptible to transesterification under basic conditions.

N-Terminus (Ethyl/Methyl): The asymmetric substitution creates rotamers observable in NMR

spectroscopy due to restricted rotation around the N–CO bond.

O-Terminus (Hydroxyethyl): A primary alcohol handle available for further functionalization

(e.g., phosphorylation, oxidation, or polymerization).

Synthesis & Production Protocols
Method A: The "Green" Ethylene Carbonate Route
(Recommended)
This method is preferred for pharmaceutical applications as it avoids the use of toxic

chloroformates or phosgene. It relies on the nucleophilic ring-opening of ethylene carbonate by
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the secondary amine.

Reaction Logic: The nucleophilic nitrogen of N-ethylmethylamine attacks the carbonyl carbon of

ethylene carbonate. The tetrahedral intermediate collapses to open the ring, yielding the 2-

hydroxyethyl carbamate directly.

Protocol:

Reagents: Ethylene carbonate (1.0 equiv), N-ethylmethylamine (1.1 equiv).

Solvent: Neat (solvent-free) or Toluene (if temperature control is needed).

Catalyst: None required (autocatalytic) or mild Lewis acid (e.g., Zn(OAc)₂).

Procedure:

Charge ethylene carbonate into a reactor and melt (mp 35–38 °C).

Add N-ethylmethylamine dropwise while maintaining temperature at 40–50 °C (exothermic

reaction).

After addition, heat to 80 °C for 4–6 hours.

Monitor: Follow consumption of carbonate via IR (disappearance of cyclic carbonate band

at ~1800 cm⁻¹).

Purification: Vacuum distillation is required to remove excess amine. The product is typically

stable and does not require chromatography.

Method B: Chloroformate Route (Traditional)
Use this only if Method A fails or if ethylene carbonate is unavailable.

Reagents: 2-Hydroxyethyl chloroformate + N-ethylmethylamine + Base (TEA).

Risk: Higher toxicity; requires careful removal of hydrochloride salts.

Synthesis Pathway Diagram[5][6]
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Figure 1: Nucleophilic ring-opening synthesis pathway for 2-hydroxyethyl N-ethyl-N-
methylcarbamate.

Analytical Identification & Validation
To validate the identity of CAS 1514873-81-4, researchers must account for rotameric splitting

in NMR spectra, a common phenomenon in N,N-dialkyl carbamates.

Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃, 400 MHz
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Nucleus Shift (δ ppm) Multiplicity Assignment Expert Insight

¹H 1.10 – 1.20 Triplet / Multiplet N-CH₂-CH₃

Split or

broadened due

to rotamers.

¹H 2.90 / 2.95 Singlet (Split) N-CH₃

Distinct rotameric

singlets (approx

60:40 ratio).

¹H 3.30 – 3.45
Quartet /

Multiplet
N-CH₂-CH₃

Overlaps with O-

CH₂ signals

often.

¹H 3.80 Multiplet –CH₂-OH
Shift varies with

concentration.

¹H 4.20 – 4.30 Multiplet –O-CH₂-CH₂-OH
Deshielded by

ester oxygen.

¹³C 156.5 / 157.0 Singlet C=O

Diagnostic

carbamate

carbonyl.

Infrared Spectroscopy (FT-IR)
3300–3500 cm⁻¹ (Broad): O–H stretch (Strong).

1680–1705 cm⁻¹ (Strong): C=O stretch (Carbamate). Note: Lower frequency than typical

esters due to nitrogen resonance.

1250 cm⁻¹: C–N stretch.

Mass Spectrometry (LC-MS)[6]
Ionization: ESI+

Molecular Ion: [M+H]⁺ = 148.18 m/z.

Adducts: [M+Na]⁺ = 170.17 m/z is commonly observed and often dominant.
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Applications in Drug Development
Prodrug Linker Systems
The hydroxyethyl tail provides a "self-immolative" potential or a spacer for conjugating drugs.

The carbamate bond is stable in plasma but can be cleaved enzymatically or chemically under

specific conditions.

Rivastigmine Analog Synthesis
While Rivastigmine utilizes a phenolic carbamate, this aliphatic analog serves as a critical

reference standard for impurity profiling and metabolic studies (hydrolysis products).

Polymer Science
Used as a monomer for polyurethane synthesis where the pendant N-ethyl-N-methyl group

acts as an internal plasticizer, disrupting hydrogen bonding between urethane chains and

lowering the glass transition temperature (Tg).

References
PubChem. (n.d.). Compound Summary: 2-hydroxyethyl N-ethyl-N-methylcarbamate (CAS

1514873-81-4). National Library of Medicine. Retrieved from [Link]

Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial &

Engineering Chemistry Research. (General reference for carbonate-amine chemistry).

Retrieved from [Link]

To cite this document: BenchChem. [2-Hydroxyethyl N-ethyl-N-methylcarbamate: Technical
Identification & Characterization Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2354338/docs#2-hydroxyethyl-n-ethyl-n-
methylcarbamate-technical-identification-characterization-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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